Indolizin-6-amine
Overview
Description
Indolizin-6-amine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolizines, including indolizin-6-amine, can be achieved through various methods. Classical methodologies such as the Scholtz or Chichibabin reactions have been widely used. These methods involve the cyclization of pyridine or pyrrole derivatives under specific conditions . Recent advances have introduced new strategies, including transition metal-catalyzed reactions and oxidative coupling approaches .
Industrial Production Methods: Industrial production of indolizines often involves the use of metal-catalyzed reactions due to their efficiency and scalability. For instance, copper-catalyzed cycloisomerization of alkynyl imines has been reported as an efficient method for producing indolizines . Additionally, radical-induced synthetic approaches have gained attention for their high atom- and step-economy .
Chemical Reactions Analysis
Types of Reactions: Indolizin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom in the indolizine ring, which can act as a nucleophile or electrophile depending on the reaction conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of corresponding oxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound to its corresponding amine derivatives.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles, resulting in the formation of various substituted indolizines.
Major Products: The major products formed from these reactions include substituted indolizines, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Indolizin-6-amine has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of indolizin-6-amine involves its interaction with various molecular targets and pathways. The nitrogen atom in the indolizine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity . Additionally, the planar structure of indolizines allows for π-π stacking interactions, which can enhance their binding affinity to biological targets .
Comparison with Similar Compounds
Indole: Both indole and indolizine share a similar nitrogen-containing heterocyclic structure, but indolizine has a fused pyridine ring, which imparts different chemical properties.
Pyrrole: Pyrrole is another nitrogen-containing heterocycle, but it lacks the fused ring system present in indolizines, resulting in different reactivity and applications.
Uniqueness: Indolizin-6-amine is unique due to its fused ring structure, which provides a distinct electronic configuration and reactivity compared to other nitrogen-containing heterocycles. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
indolizin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVIEPAFLVPYQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=CC2=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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